molecular formula C17H17ClO B1607827 4-n-Butyl-3'-chlorobenzophenone CAS No. 844884-93-1

4-n-Butyl-3'-chlorobenzophenone

Cat. No.: B1607827
CAS No.: 844884-93-1
M. Wt: 272.8 g/mol
InChI Key: LRYZHEFMNVCFBH-UHFFFAOYSA-N
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Description

4-n-Butyl-3'-chlorobenzophenone (CAS: 844884-93-1) is a benzophenone derivative featuring an n-butyl group at the 4-position and a chlorine atom at the 3'-position of the aromatic rings. Its molecular formula is C₁₇H₁₇ClO, with a molecular weight of 272.77 g/mol and a purity of ≥97% . Benzophenones are widely used as intermediates in pharmaceuticals, agrochemicals, and organic synthesis due to their structural versatility and tunable electronic properties. The n-butyl substituent enhances lipophilicity, while the chlorine atom influences electronic effects and molecular interactions .

Properties

IUPAC Name

(4-butylphenyl)-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-2-3-5-13-8-10-14(11-9-13)17(19)15-6-4-7-16(18)12-15/h4,6-12H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYZHEFMNVCFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373796
Record name 4-n-Butyl-3'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844884-93-1
Record name (4-Butylphenyl)(3-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844884-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-n-Butyl-3'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butyl-3’-chlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-n-butylbenzoyl chloride with 3-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4-n-Butyl-3’-chlorobenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-n-Butyl-3’-chlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

4-n-Butyl-3’-chlorobenzophenone is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-n-Butyl-3’-chlorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity Notes
4-n-Butyl-3'-chlorobenzophenone 4-n-Butyl, 3'-Cl 272.77 High lipophilicity; m.p. data unavailable Potential AR antagonism (chlorine-enhanced)
4-tert-Butyl-3'-chlorobenzophenone 4-tert-Butyl, 3'-Cl 272.77 Increased steric hindrance; higher thermal stability Likely reduced solubility vs. n-butyl analog
4-Hydroxy-4'-chlorobenzophenone 4-OH, 4'-Cl 246.68 Polar; m.p. ~205°C Weak AR antagonism (hydroxyl diminishes activity)
4,4'-Dichlorobenzophenone 4-Cl, 4'-Cl 249.11 Symmetrical; stable in acidic conditions Degradation product of dicofol
2-Chloro-4'-fluorobenzophenone 2-Cl, 4'-F 234.65 m.p. 60–62°C; soluble in organic solvents Used in materials science

Key Observations :

Butyl vs. Hydroxyl: The n-butyl group in 4-n-Butyl-3'-Cl increases lipophilicity, favoring membrane permeability in biological systems, whereas hydroxyl groups (e.g., 4-OH-4'-Cl) introduce polarity, reducing bioavailability .

Biological Activity: Chlorine and bromine substituents enhance androgen receptor (AR) antagonism, as seen in benzophenone derivatives. The 4-n-Butyl-3'-Cl analog likely exhibits stronger AR antagonism than 4-OH-4'-Cl due to the absence of polar groups . In contrast, 4,4'-dichlorobenzophenone, a degradation product of pesticides, lacks significant bioactivity but demonstrates environmental persistence .

Physical Properties :

  • Solubility : The tert-butyl analog (4-tert-Butyl-3'-Cl) has lower solubility in polar solvents compared to the n-butyl derivative due to increased steric bulk .
  • Stability : 4-n-Butyl-3'-Cl may exhibit superior photostability compared to hydroxy-substituted derivatives, which are prone to oxidation .

Biological Activity

4-n-Butyl-3'-chlorobenzophenone is a member of the benzophenone family, characterized by its unique structural features that include a butyl group at the 4-position and a chlorine atom at the 3'-position on the benzophenone core. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities. This article delves into the biological activity of 4-n-Butyl-3'-chlorobenzophenone, highlighting its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-n-Butyl-3'-chlorobenzophenone is C_{15}H_{15}ClO, with a molecular weight of approximately 272.77 g/mol. Its structure can be represented as follows:

C15H15ClO\text{C}_{15}\text{H}_{15}\text{ClO}

The presence of the butyl group enhances its lipophilicity, which is crucial for its interaction with biological membranes and proteins.

Research indicates that 4-n-Butyl-3'-chlorobenzophenone may interact with various biological targets, including enzymes and receptors. The compound's structural similarity to other benzophenone derivatives suggests potential involvement in biochemical pathways relevant to drug development.

Key Mechanisms:

  • Enzyme Inhibition: Benzophenone derivatives are known to inhibit certain enzyme activities, potentially affecting metabolic pathways.
  • Protein Interactions: The compound may bind to specific proteins, influencing their function and stability.

Biological Activities

The biological activities of 4-n-Butyl-3'-chlorobenzophenone and its derivatives have been explored in several studies:

  • Antimicrobial Properties: Some derivatives exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in infection control.
  • Anticancer Activity: Preliminary studies indicate that certain benzophenone derivatives may possess anticancer properties by inducing apoptosis in cancer cells.
  • Antioxidant Activity: The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Research Findings and Case Studies

A summary of notable studies related to the biological activity of 4-n-Butyl-3'-chlorobenzophenone is presented below:

StudyFindings
Smolecule ResearchInvestigated enzyme inhibition and protein interactions; suggested potential for drug discovery.
Safety Assessment Report Discussed tumor promotion potential of benzophenones; highlighted need for further research on mutagenicity.
BenchChem AnalysisExplored potential antimicrobial and anticancer properties; indicated ongoing research into drug development applications.

Comparative Analysis with Related Compounds

To understand the unique properties of 4-n-Butyl-3'-chlorobenzophenone, it is essential to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Properties
4-ChlorobenzophenoneLacks butyl group; contains only one chlorine atomHigher reactivity due to fewer steric hindrances
4,4'-DichlorobenzophenoneContains two chlorine atomsIncreased electron-withdrawing effects
4-n-Butyl-2'-chlorobenzophenoneChlorine at the 2' position instead of 3'Different reactivity patterns due to chlorine position

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.